2,2',3,3'-Tetrachlorobiphenyl
Overview
Description
2,2’,3,3’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of 2,2’,3,3’-Tetrachlorobiphenyl involves two synthesis methods . The molecular formula is C12H6Cl4 and the molecular weight is 291.99 . The yield of the synthesis process is approximately 63% .Molecular Structure Analysis
The molecular structure of 2,2’,3,3’-Tetrachlorobiphenyl is complex and detailed information about its 3D conformer and other structural details can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving 2,2’,3,3’-Tetrachlorobiphenyl are complex. One study focused on the optimum physico-chemical conditions under which photocatalytic oxidation (PCO) can be used to degrade 2,2’,3,3’-Tetrachlorobiphenyl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’-Tetrachlorobiphenyl are influenced by various factors. For instance, the bioavailability of the compound from soils representing a range in organic carbon (OC), clay content and pH were investigated using an in vivo rat model and an in vitro physiologically based extraction test (PBET) to assess the role of soil and chemical properties on bioavailability .Scientific Research Applications
Toxicity Studies
- Toxicity in Chick Embryos : 3,3',4,4'-Tetrachlorobiphenyl (a related compound) was found to be highly toxic in chick embryos, causing deformities and indicating potential teratogenic effects (Brunström & Darnerud, 1983).
Environmental Impact and Degradation
- Dechlorination by Anaerobic Microorganisms : A study demonstrated the ortho dechlorination of a polychlorinated biphenyl congener (similar to 2,2',3,3'-Tetrachlorobiphenyl) by anaerobic microorganisms (Van Dort & Bedard, 1991).
- Photocatalytic Removal from Sludge : 2,2',5,5'-Tetrachlorobiphenyl was successfully removed from sludge using a novel photocatalytic treatment (Tunçal, Çifçi, & Uslu Orhan, 2015).
Chemical Analysis and Synthesis
- Chemical Synthesis and Analysis : Studies on the synthesis and chromatographic assessment of 3,3',4,4'-tetrachlorobiphenyl, a closely related compound, provide insight into analytical methods and purity concerns in the synthesis of similar chlorobiphenyls (Kamops et al., 1979).
Biological and Cellular Effects
- Effects on Cell Function : The influence of polychlorinated biphenyls on human promyelocytic leukemia cells was investigated, highlighting the diverse effects of these compounds on cellular mechanisms (Bezdecny, Roth, & Ganey, 2005).
- Membrane Impact on Bacteria : The impact of 2,2',5,5'-Tetrachlorobiphenyl on the cell membranes of Ralstonia eutropha H850 was studied, revealing significant changes in membrane properties (Kim, Lee, & Trevors, 2001).
Metabolism and Pharmacokinetics
- Metabolic Pathways and Excretion in Rabbits : The identification of hydroxylated metabolites of 2,5,2',5'-tetrachlorobiphenyl in rabbit urine suggests complex metabolic pathways for these compounds (Gardner et al., 1973).
- Pharmacokinetics in Mice : The pharmacokinetics of different tetrachlorobiphenyl isomers, including 2,2',5,5'-tetrachlorobiphenyl, were measured in mice, providing insights into their tissue distribution and elimination (Clevenger et al., 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2-dichloro-3-(2,3-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYHLREPCPDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073503 | |
Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3'-Tetrachlorobiphenyl | |
CAS RN |
38444-93-8 | |
Record name | PCB 40 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38444-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX728GA5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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